

# Introduction: The Significance of a Chiral Scaffold

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## Compound of Interest

Compound Name: *Ethyl 4-hydroxypyrrolidine-2-carboxylate*

CAS No.: 1079350-28-9

Cat. No.: B1604897

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In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its utility in crafting molecules with potent and selective biological activity.<sup>[1]</sup> **Ethyl 4-hydroxypyrrolidine-2-carboxylate**, a derivative of the non-essential amino acid 4-hydroxyproline, represents a particularly valuable chiral building block for drug development professionals. Its rigid, five-membered ring structure introduces conformational constraint, which can be pivotal for enhancing binding affinity to biological targets, while the hydroxyl and ester functionalities provide versatile handles for synthetic elaboration.

This guide provides a comprehensive technical overview of **Ethyl 4-hydroxypyrrolidine-2-carboxylate**, focusing on its stereoisomers, physicochemical properties, synthetic methodologies, and applications. The inherent chirality of this molecule, with stereocenters at the 2nd and 4th positions, is critical to its function. Different stereoisomers can exhibit vastly different biological activities, making stereocontrol in its synthesis and application a paramount concern for researchers. This document will primarily focus on the most commercially significant diastereomer, (2S,4R)-**Ethyl 4-hydroxypyrrolidine-2-carboxylate**, and its common salt form.

## Part 1: Core Identity and Physicochemical Properties

The designation "**Ethyl 4-hydroxypyrrolidine-2-carboxylate**" can refer to several stereoisomers. The specific stereochemistry dictates the compound's Chemical Abstracts Service (CAS) number and its physical properties. The trans isomer, (2S,4R), is the most frequently utilized in research and development, derived from the naturally abundant (2S,4R)-4-hydroxy-L-proline.

| Property          | (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate    | (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | (2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride    |
|-------------------|---|--|---|
| Synonym           | L-Proline, 4-hydroxy-, ethyl ester, (4R)- (9CI) [2] | ethyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride | ethyl (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride[3] |
| CAS Number        | 61478-25-9[2]                                       | 33996-30-4[4]  | 142347-82-8[3]  |
| Molecular Formula | C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub> [2]  | C <sub>7</sub> H <sub>14</sub> ClNO <sub>3</sub>               | C <sub>7</sub> H <sub>14</sub> ClNO <sub>3</sub>                  |
| Molecular Weight  | 159.18 g/mol [2]                                    | 195.65 g/mol   | Not specified   |
| Physical Form     | Not specified                                       | Solid  | Not specified   |
| Melting Point     | Not specified                                       | 143 - 146°C[4] / 150-153 °C                                    | Not specified   |
| Purity            | ≥98%[2]   | 97-98%   | Not specified   |
| Storage           | Sealed in dry, 2-8°C[2]                             | Inert atmosphere, Room Temperature                             | Not specified   |

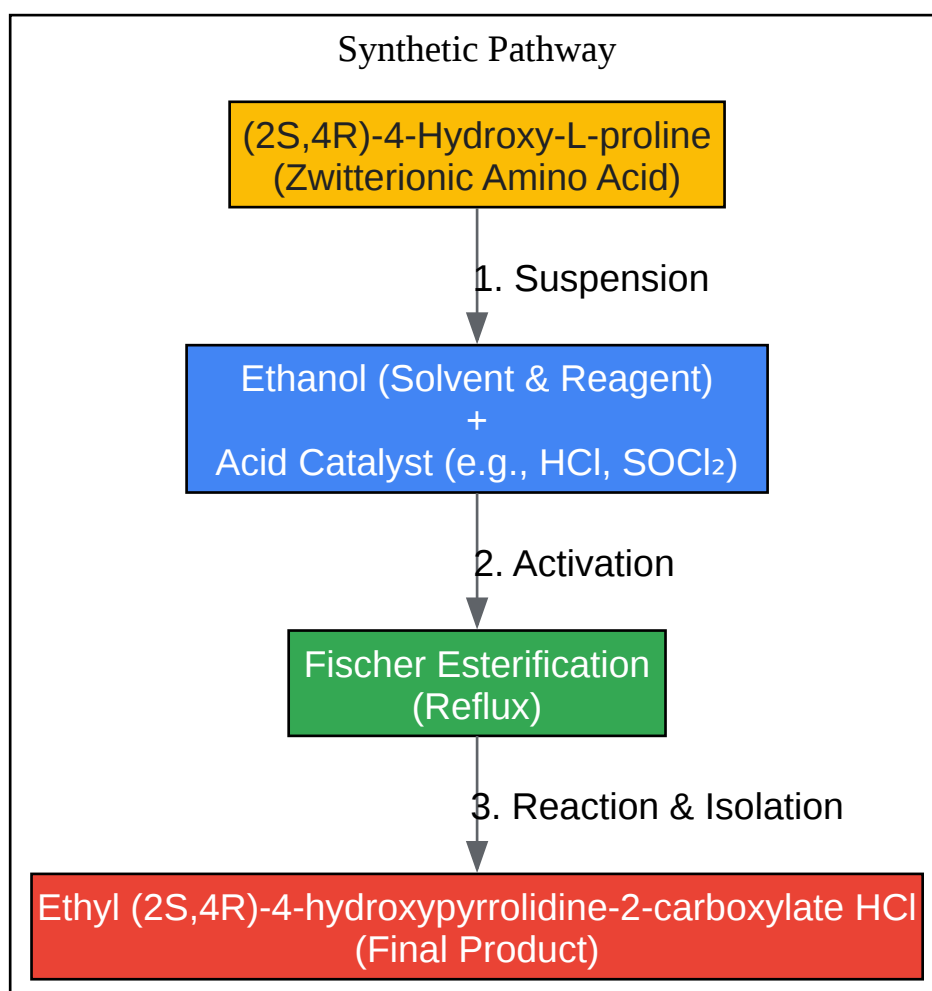
Note: Melting points can vary between suppliers due to differences in purity and measurement techniques.

## Part 2: Synthesis and Mechanistic Rationale

The most direct and economically viable route to **Ethyl 4-hydroxypyrrolidine-2-carboxylate** is the esterification of its parent amino acid, 4-hydroxyproline. The Fischer esterification is a classic and robust method employed for this transformation, typically yielding the hydrochloride salt of the final product when an acid catalyst is used.

## General Synthetic Workflow

The conversion of the zwitterionic amino acid into its ethyl ester derivative follows a straightforward and logical pathway. The acid catalyst plays a dual role: it protonates the carboxylic acid to activate it towards nucleophilic attack by ethanol and also forms the ammonium salt, preventing unwanted side reactions of the secondary amine.



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